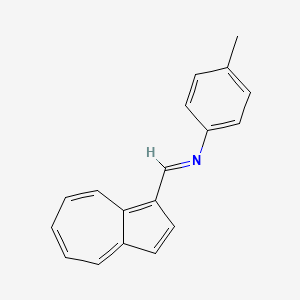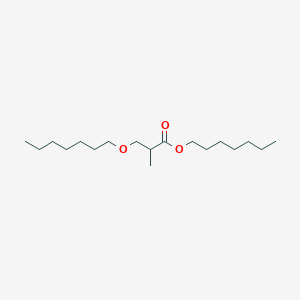
Heptyl 3-(heptyloxy)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl 3-(heptyloxy)-2-methylpropanoate is an organic compound with the molecular formula C17H34O3. It belongs to the class of esters, which are commonly used in various industrial applications due to their unique chemical properties. This compound is characterized by its heptyl group and heptyloxy group attached to a methylpropanoate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 3-(heptyloxy)-2-methylpropanoate typically involves esterification reactions. One common method is the reaction between heptyl alcohol and 3-(heptyloxy)-2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
Heptyl 3-(heptyloxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the heptyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Heptyl 3-(heptyloxy)-2-methylpropanoic acid.
Reduction: Heptyl 3-(heptyloxy)-2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Heptyl 3-(heptyloxy)-2-methylpropanoate finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds
作用機序
The mechanism of action of Heptyl 3-(heptyloxy)-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
Heptyl glucoside: An ester with similar heptyl groups but different functional groups.
Heptyl benzoate: Another ester with a heptyl group but a different aromatic backbone.
Heptyl acetate: An ester with a heptyl group and an acetate functional group.
Uniqueness
Heptyl 3-(heptyloxy)-2-methylpropanoate is unique due to its specific combination of heptyl and heptyloxy groups attached to a methylpropanoate backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
特性
CAS番号 |
90177-71-2 |
|---|---|
分子式 |
C18H36O3 |
分子量 |
300.5 g/mol |
IUPAC名 |
heptyl 3-heptoxy-2-methylpropanoate |
InChI |
InChI=1S/C18H36O3/c1-4-6-8-10-12-14-20-16-17(3)18(19)21-15-13-11-9-7-5-2/h17H,4-16H2,1-3H3 |
InChIキー |
OGQOENPIGOIHCO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOCC(C)C(=O)OCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


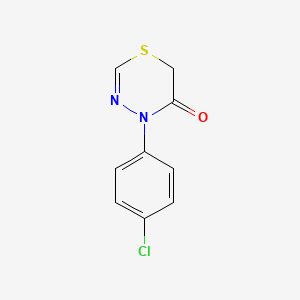
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
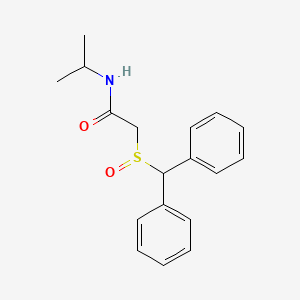
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)
![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
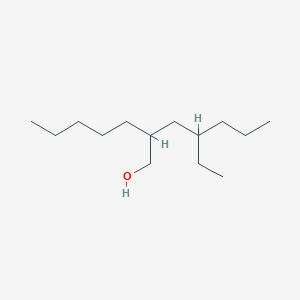
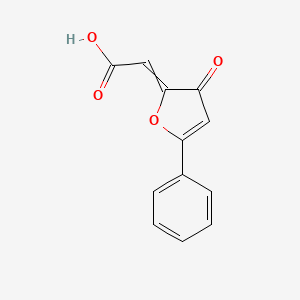
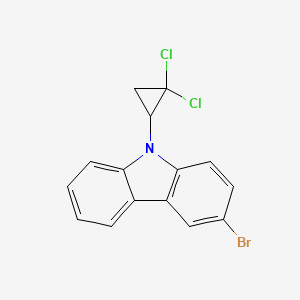
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
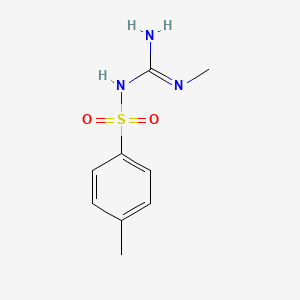
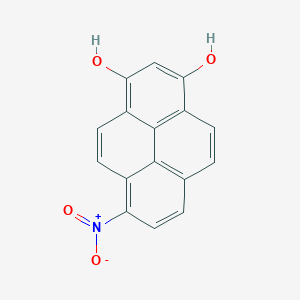
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
